![molecular formula C12H12FN3O3S B2844862 3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 2411220-23-8](/img/structure/B2844862.png)
3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
“3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine” is a compound that belongs to the class of 1,2,4-triazolo[4,3-a]pyridines . These compounds are known for their broad spectrum of biological activities, including antifungal, anti-inflammatory, anti-oxidation, and anti-cancer activity .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[4,3-a]pyridines often involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation . Another method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[4,3-a]pyridines, including “3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine”, is characterized by the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain .Chemical Reactions Analysis
1,2,4-Triazolo[4,3-a]pyridines are known to undergo a variety of chemical reactions. For example, they can be synthesized via an operationally efficient CDI mediated tandem coupling and cyclization reaction . They can also undergo desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[4,3-a]pyridines can vary depending on the specific compound. For example, one such compound was reported to be a pale yellow solid with a melting point of 188–189 °C .properties
IUPAC Name |
3-(4-fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3S/c13-20(17,18)19-10-6-4-9(5-7-10)12-15-14-11-3-1-2-8-16(11)12/h4-7H,1-3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEDTQLLEJPTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2C3=CC=C(C=C3)OS(=O)(=O)F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine |
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